![molecular formula C9H10N4OS2 B2649242 3-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]propanamide CAS No. 929972-33-8](/img/structure/B2649242.png)
3-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]propanamide” is a chemical compound with the molecular formula C9H9N3O2S2 . It has a molecular weight of 255.32 . The IUPAC name for this compound is 3-[3-(2-thienyl)-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]propanoic acid .
Molecular Structure Analysis
The molecular structure of this compound consists of a thiophene ring attached to a 1,2,4-triazole ring via a sulfanyl group. The triazole ring is further attached to a propanamide group .Physical And Chemical Properties Analysis
This compound has a melting point of 16-17 degrees Celsius . Other physical and chemical properties such as boiling point, density, and solubility are not available in the search results.Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Activities
Compounds structurally related to 3-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]propanamide have been synthesized and evaluated for their potential antibacterial and antifungal activities. A study highlighted the synthesis of novel sulfanilamide-derived 1,2,3-triazole compounds, showing promising antibacterial potency against various strains, excluding Candida albicans (ATCC76615) and Candida mycoderma. This suggests potential applications in developing new antimicrobial agents (Wang, Wan, & Zhou, 2010).
Anticancer Activities
Research into the anticancer properties of 3-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]propanamide related compounds has shown promising results. Novel derivatives incorporating semicarbazide, thiosemicarbazide, and triazole moieties were synthesized and exhibited significant antioxidant activity. Some compounds demonstrated cytotoxicity against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, suggesting their potential as anticancer agents (Tumosienė et al., 2020).
Enzyme Inhibition for Biotechnological Applications
A series of new sulfonamides, including derivatives similar in structure to 3-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]propanamide, were prepared and tested as inhibitors of carbonic anhydrases. These enzymes, crucial in various physiological processes, were inhibited by the compounds, indicating potential applications in biotechnology and pharmacology. The study highlights the compounds' effectiveness against human and bacterial carbonic anhydrases, including those from extremophilic bacteria, which could lead to modulating these enzymes' activity for industrial and therapeutic purposes (Alafeefy et al., 2014).
Synthesis of Novel Chemical Entities
Research has also focused on the synthesis of chemical entities with the structural motif of 3-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]propanamide. For example, the synthesis and characterization of 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acids salts were undertaken, expanding the chemical space for the development of new drugs and materials. This work involved confirming the structure of synthesized compounds using modern analytical techniques, laying the groundwork for further pharmacological and material science studies (Safonov, Panasenko, & Knysh, 2017).
Eigenschaften
IUPAC Name |
3-(5-sulfanylidene-3-thiophen-2-yl-1H-1,2,4-triazol-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4OS2/c10-7(14)3-4-13-8(11-12-9(13)15)6-2-1-5-16-6/h1-2,5H,3-4H2,(H2,10,14)(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKQPKTWRMDFRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NNC(=S)N2CCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

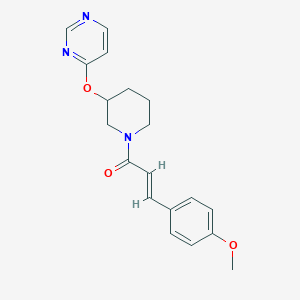
![1-(4-Bromophenyl)sulfonyl-2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2649160.png)

![N-phenyl-3-(2,4,6-trimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2649162.png)
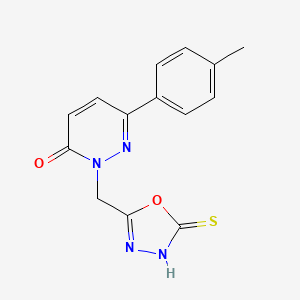
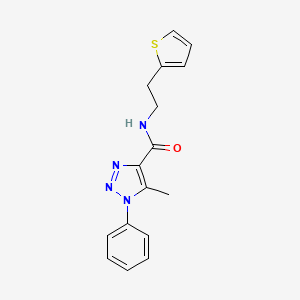


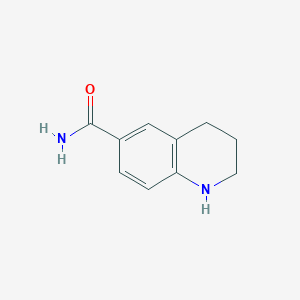
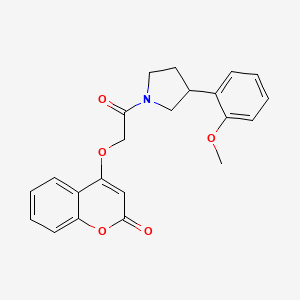

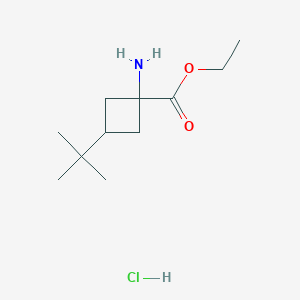
![5-methyl-4-[(4-nitroanilino)methylene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2649181.png)
![tert-butyl N-[4-(ethoxysulfonyl)but-3-en-2-yl]carbamate](/img/structure/B2649182.png)